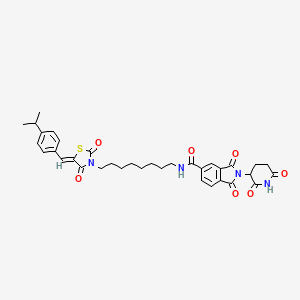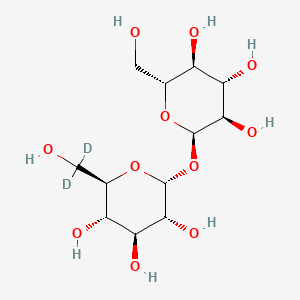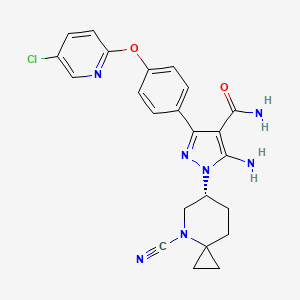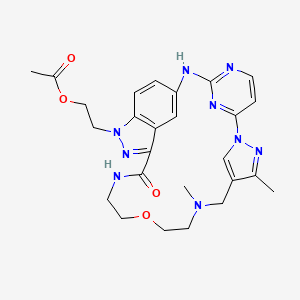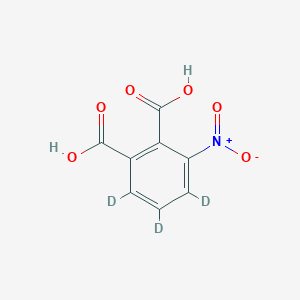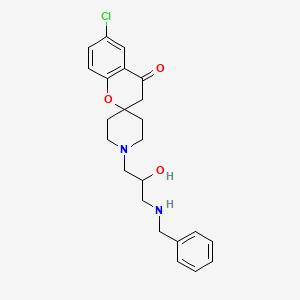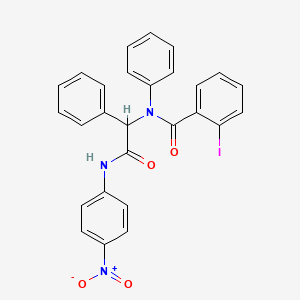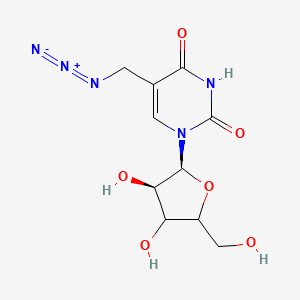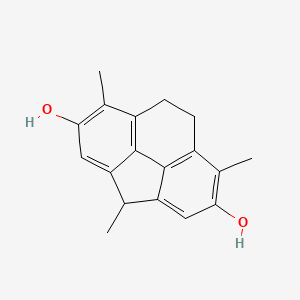
(Diacetyl)-|A-MSH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Diacetyl)-|A-MSH, also known as butane-2,3-dione, is an organic compound with the chemical formula (CH₃CO)₂. It is a yellow liquid with an intensely buttery flavor. This compound is a vicinal diketone, meaning it has two carbonyl groups (C=O) adjacent to each other. Diacetyl occurs naturally in alcoholic beverages and some cheeses and is added as a flavoring to some foods to impart its buttery flavor .
准备方法
Synthetic Routes and Reaction Conditions
Diacetyl can be synthesized through the dehydrogenation of 2,3-butanediol. This process involves the removal of hydrogen atoms from 2,3-butanediol, resulting in the formation of diacetyl . The reaction typically requires a catalyst and elevated temperatures to proceed efficiently.
Industrial Production Methods
In the brewing industry, diacetyl is produced as a byproduct of yeast metabolism during fermentation. Yeasts produce diacetyl during primary fermentation and then reabsorb it during secondary fermentation . This process can be optimized through genetic manipulation of yeast strains to reduce diacetyl production and shorten the maturation period .
化学反应分析
Types of Reactions
Diacetyl undergoes various chemical reactions, including:
Oxidation: Diacetyl can be oxidized to form acetic acid and carbon dioxide.
Reduction: It can be reduced to form acetoin and 2,3-butanediol.
Substitution: Diacetyl can participate in nucleophilic substitution reactions, where one of the carbonyl groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with diacetyl under mild conditions.
Major Products Formed
Oxidation: Acetic acid and carbon dioxide.
Reduction: Acetoin and 2,3-butanediol.
Substitution: Various substituted diketones depending on the nucleophile used.
科学研究应用
Diacetyl has several scientific research applications:
作用机制
Diacetyl exerts its effects through several mechanisms:
Respiratory Effects: Inhalation of diacetyl can cause damage to the respiratory tract.
Flavor Chemistry: Diacetyl’s buttery flavor is due to its ability to interact with taste receptors, enhancing the perception of creaminess and richness in foods.
相似化合物的比较
Diacetyl is similar to other diketones such as acetyl propionyl (2,3-pentanedione) and acetoin. it is unique in its intense buttery flavor and its role in yeast metabolism during fermentation .
Similar Compounds
Acetyl Propionyl (2,3-Pentanedione): Another diketone with a similar structure but different flavor profile.
Acetoin: A hydroxyl ketone that is a reduction product of diacetyl and has a less intense flavor.
属性
分子式 |
C79H111N21O20S |
|---|---|
分子量 |
1706.9 g/mol |
IUPAC 名称 |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-acetyloxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C79H111N21O20S/c1-43(2)66(67(81)108)99-77(118)63-21-14-31-100(63)78(119)56(19-11-12-29-80)90-64(105)39-87-68(109)59(35-48-37-86-52-18-10-9-17-51(48)52)96-69(110)53(20-13-30-85-79(82)83)91-72(113)57(33-46-15-7-6-8-16-46)94-74(115)60(36-49-38-84-42-88-49)97-70(111)54(26-27-65(106)107)92-71(112)55(28-32-121-5)93-75(116)61(40-101)98-73(114)58(34-47-22-24-50(104)25-23-47)95-76(117)62(89-44(3)102)41-120-45(4)103/h6-10,15-18,22-25,37-38,42-43,53-63,66,86,101,104H,11-14,19-21,26-36,39-41,80H2,1-5H3,(H2,81,108)(H,84,88)(H,87,109)(H,89,102)(H,90,105)(H,91,113)(H,92,112)(H,93,116)(H,94,115)(H,95,117)(H,96,110)(H,97,111)(H,98,114)(H,99,118)(H,106,107)(H4,82,83,85)/t53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,66-/m0/s1 |
InChI 键 |
HVKPKJWSDNREBR-AJXWOIMWSA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](COC(=O)C)NC(=O)C |
规范 SMILES |
CC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(COC(=O)C)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


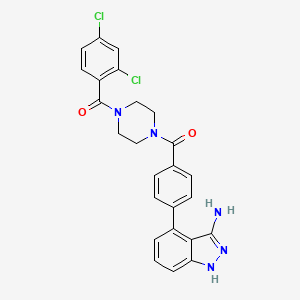
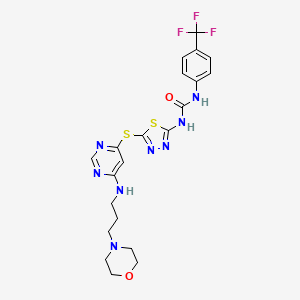
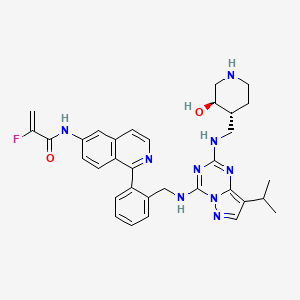
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B12394097.png)
